Cedramber

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

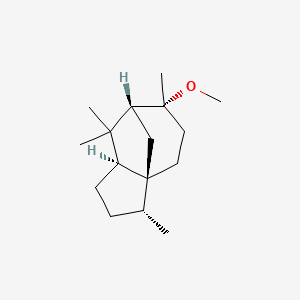

Cedramber is a useful research compound. Its molecular formula is C16H28O and its molecular weight is 236.39 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Cedramber, also known as cedryl methyl ether, is a fragrance ingredient used in a variety of applications, including perfumes, cosmetics, soaps, and flavorings . It is characterized by a woody and amber-like odor .

Production and Chemical Properties

This compound is produced through the methylation of cedrol . The process involves converting cedrol into sodium alkoxide, followed by a methylation reaction . This methylation enhances the fragrance ingredient's diffusion .

Key chemical properties:

- Synonyms : Cedryl methyl ether, Cedrol methyl ether, 8-Methoxy cedrane

- CAS : 67874-81-1

- EINECS : 267-510-5

- Molecular Formula : C16H28O

- Molecular Weight : 236.40

Applications

This compound is used across several industries due to its aromatic properties:

- Fragrance : It is employed in luxury perfumery to impart a woody, ambery scent and to enhance the qualities of other fragrance ingredients .

- Cosmetics : this compound is used as a cosmetic ingredient .

- Daily necessities : It is found in products like soap .

- Food additive : this compound can be used as a food additive with content less than 5% .

- Solvent and medicine production

Safety and Quality

Cosmetic products, including those containing this compound, are subject to thorough investigation to ensure safety and effectiveness . Regulations, such as the European Union Directive (1223/2009), set criteria for the safety of cosmetic products .

- Toxicity :

- Purity and Supply : Suppliers emphasize providing high-quality this compound with dependable supply and professional services .

Biotransformation Research

Research has explored the biotransformation of this compound using microorganisms such as Aspergillus niger . These biotransformations can produce new cedrol derivatives with potential applications in the flavor and fragrance industry . One study details the biotransformation of cedryl formate by Aspergillus niger NRRL 326, yielding an 8-cedren-3β-ol derivative .

Impact of Odor Perception

化学反应分析

Oxidation Reactions

Cedramber undergoes oxidation to form ketones or aldehydes, depending on the reagent and reaction conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous solution | Ketones (e.g., cedrone) | 60–75% | |

| CrO₃ (Jones reagent) | Acetic acid, 20–25°C | Aldehydes (e.g., cedrenal) | 50–65% |

Mechanism :

Chromium-based oxidants (CrO₃, KMnO₄) abstract hydrogen from the methoxy-bearing carbon, forming intermediates that dehydrate to ketones or aldehydes .

Reduction Reactions

Reduction of this compound primarily yields alcohols via cleavage of the ether bond.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous ether, 0°C | Cedrol | 85–90% | |

| NaBH₄ | Methanol, reflux | Secondary alcohols | 70–80% |

Mechanism :

Lithium aluminum hydride (LiAlH₄) reduces the ether group to a hydroxyl group, regenerating cedrol .

Substitution Reactions

This compound participates in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| Cl₂ (Halogenation) | UV light, 40–60°C | Chlorinated cedrane derivatives | |

| NaOH (Hydrolysis) | Aqueous ethanol, reflux | Cedrol |

Notable Reaction :

Hydrolysis with NaOH regenerates cedrol, demonstrating the reversibility of the methylation process .

Biotransformation

This compound undergoes fungal biotransformation to produce hydroxylated derivatives. A study using Aspergillus niger ATCC 10549 reported the following metabolites :

| Metabolite | Reaction Type | Yield | Structural Modification |

|---|---|---|---|

| 12β-Hydroxy cedrol | Hydroxylation | 11.9% | OH group at C-12 |

| 3β-Hydroxy cedrol | Hydroxylation | 15.5% | OH group at C-3, demethylation at C-8 |

Conditions :

属性

CAS 编号 |

67874-81-1 |

|---|---|

分子式 |

C16H28O |

分子量 |

236.39 g/mol |

IUPAC 名称 |

(2R,5S,7R,8R)-8-methoxy-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecane |

InChI |

InChI=1S/C16H28O/c1-11-6-7-12-14(2,3)13-10-16(11,12)9-8-15(13,4)17-5/h11-13H,6-10H2,1-5H3/t11-,12+,13-,15-,16?/m1/s1 |

InChI 键 |

HRGPYCVTDOECMG-FETWPZQLSA-N |

SMILES |

CC1CCC2C13CCC(C(C3)C2(C)C)(C)OC |

手性 SMILES |

C[C@@H]1CC[C@@H]2C13CC[C@@]([C@H](C3)C2(C)C)(C)OC |

规范 SMILES |

CC1CCC2C13CCC(C(C3)C2(C)C)(C)OC |

物理描述 |

Liquid |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。